4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine
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Overview
Description
4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine is a chemical compound with a complex structure that includes a piperidine ring substituted with a hydroxy group, a phenoxyphenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzaldehyde with 1-methylpiperidine in the presence of a suitable catalyst to form an intermediate, which is then subjected to hydroxylation to introduce the hydroxy group at the desired position . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the phenoxyphenyl group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 4-oxo-4-(4-phenoxyphenyl)-1-methylpiperidine.
Reduction: Formation of 4-(4-phenoxyphenyl)-1-methylpiperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a building block for polymers
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine involves its interaction with specific molecular targets. The hydroxy group and the phenoxyphenyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-(4-methoxyphenyl)-1-methylpiperidine
- 4-Hydroxy-4-(4-chlorophenyl)-1-methylpiperidine
- 4-Hydroxy-4-(4-fluorophenyl)-1-methylpiperidine
Uniqueness
4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-methyl-4-(4-phenoxyphenyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-19-13-11-18(20,12-14-19)15-7-9-17(10-8-15)21-16-5-3-2-4-6-16/h2-10,20H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCNUFKAUVAXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=C(C=C2)OC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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